molecular formula C13H14N2O3S2 B14932562 N-methyl-N-{4-[(thiophen-2-ylsulfonyl)amino]phenyl}acetamide

N-methyl-N-{4-[(thiophen-2-ylsulfonyl)amino]phenyl}acetamide

Cat. No.: B14932562
M. Wt: 310.4 g/mol
InChI Key: YUVAWFMWHHPYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-METHYL-N-{4-[(2-THIENYLSULFONYL)AMINO]PHENYL}ACETAMIDE is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-{4-[(2-THIENYLSULFONYL)AMINO]PHENYL}ACETAMIDE typically involves the reaction of N-methylacetamide with 4-aminophenyl-2-thienyl sulfone. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-{4-[(2-THIENYLSULFONYL)AMINO]PHENYL}ACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a strong nucleophile and a suitable solvent to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of products depending on the nucleophile used .

Mechanism of Action

The mechanism of action of N-METHYL-N-{4-[(2-THIENYLSULFONYL)AMINO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets in biological systems. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-METHYL-N-{4-[(2-THIENYLSULFONYL)AMINO]PHENYL}ACETAMIDE apart is its specific substitution pattern and the presence of both the thienyl and sulfonyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H14N2O3S2

Molecular Weight

310.4 g/mol

IUPAC Name

N-methyl-N-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide

InChI

InChI=1S/C13H14N2O3S2/c1-10(16)15(2)12-7-5-11(6-8-12)14-20(17,18)13-4-3-9-19-13/h3-9,14H,1-2H3

InChI Key

YUVAWFMWHHPYCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2

Origin of Product

United States

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